4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one
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Overview
Description
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C14H12O2 This compound features a cyclopentenone ring substituted with a hydroxy group and a phenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one typically involves multi-step reactions. One common method is through the cyclization of appropriate precursors, such as propargylic alcohols and cyclopentenones. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylpropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various catalysts and solvents can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol .
Scientific Research Applications
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylpropynyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
- 3-Phenyl-2-propyn-1-ol
- 1-Phenyl-2-propyn-1-ol
Uniqueness
4-Hydroxy-4-(3-phenylprop-2-yn-1-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentenone ring. This gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
461045-39-6 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-hydroxy-4-(3-phenylprop-2-ynyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H12O2/c15-13-8-10-14(16,11-13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,8,10,16H,9,11H2 |
InChI Key |
RIPCFRFFBGGKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC1(CC#CC2=CC=CC=C2)O |
Origin of Product |
United States |
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